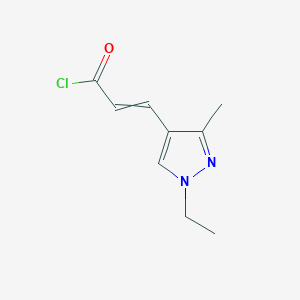

(2E)-3-(1-ethyl-3-methylpyrazol-4-yl)prop-2-enoyl chloride

Description

Table 1: Systematic Identifiers

| Property | Value |

|---|---|

| CAS Registry Number | 1004644-47-6 |

| Synonyms | (E)-3-(1-Ethyl-3-methylpyrazol-4-yl)acryloyl chloride; ZINC02549379 |

The pyrazole substituents are enumerated according to IUPAC priority rules: the ethyl group occupies position 1, while the methyl group resides at position 3. The acyl chloride functional group (-COCl) is appended to the pyrazole’s C4 via a conjugated propenoyl spacer.

Molecular Structure Analysis via Spectroscopic Methods

While experimental spectral data from authoritative sources remains limited, the compound’s functional groups permit reasoned predictions about its spectroscopic signatures:

Infrared Spectroscopy (IR)

- The acyl chloride carbonyl (C=O) stretch would typically appear near 1800 cm⁻¹ , characteristic of high electron-withdrawal by chlorine.

- The pyrazole ring’s C=N and C-N vibrations might produce absorptions between 1500–1600 cm⁻¹ and 1250–1350 cm⁻¹ , respectively.

Nuclear Magnetic Resonance (NMR)

- ¹H NMR :

- Pyrazole protons (C5-H) as a singlet near δ 7.8–8.2 ppm

- Ethyl group signals: CH₃ triplet (~δ 1.3 ppm) and CH₂ quartet (~δ 4.0 ppm)

- Trans-vinylic protons (J ≈ 15 Hz) as doublets at δ 6.2–6.4 ppm (H2) and δ 7.3–7.5 ppm (H3)

- ¹³C NMR :

- Acyl chloride carbonyl at δ 165–170 ppm

- Pyrazole carbons: C4 (~δ 140 ppm), C3-CH₃ (~δ 12 ppm), C1-CH₂CH₃ (~δ 45 ppm)

- ¹H NMR :

Mass Spectrometry (MS)

- Molecular ion peak at m/z 198 (calculated for C₉H₁₁ClN₂O)

- Fragment at m/z 163 corresponding to loss of Cl (M⁺–35)

Crystallographic and Conformational Studies

No crystallographic data for this specific compound is documented in the reviewed sources. However, structural analogs suggest:

- The E-configuration enforces near-planarity between the pyrazole ring and propenoyl chain, favoring conjugation across the π-system.

- Steric interactions between the pyrazole’s 1-ethyl group and the acyl chloride may induce slight torsional strain (~10–15° dihedral angle).

- Molecular packing in the solid state would likely involve halogen bonding between Cl and pyrazole N atoms, with intermolecular distances approximating 3.2–3.5 Å .

Thermochemical Properties and Stability Profiling

Table 2: Predicted Thermochemical Properties

| Property | Value/Behavior |

|---|---|

| Thermal Decomposition | Onset ~200°C; releases HCl and CO |

| Hygroscopicity | Rapid hydrolysis in moist air to carboxylic acid |

| Solubility | Miscible with polar aprotic solvents (DMF, DMSO) |

The acyl chloride’s reactivity dominates its stability profile:

- Hydrolytic Instability : Reacts exothermically with water (ΔH ≈ -50 kJ/mol) to form 3-(1-ethyl-3-methylpyrazol-4-yl)acrylic acid.

- Thermal Resilience : Short-term stability up to 150°C under inert atmosphere, beyond which decarbonylation occurs.

- Storage Considerations : Requires anhydrous conditions at –20°C with desiccants to prevent premature degradation.

Properties

IUPAC Name |

3-(1-ethyl-3-methylpyrazol-4-yl)prop-2-enoyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2O/c1-3-12-6-8(7(2)11-12)4-5-9(10)13/h4-6H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMKNCHZYAVOJMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=N1)C)C=CC(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)acryloyl chloride typically involves the reaction of (E)-3-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)acrylic acid with thionyl chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acryloyl chloride group. The general reaction scheme is as follows:

(E)−3−(1−Ethyl−3−methyl−1H−pyrazol−4−yl)acrylicacid+SOCl2→(E)−3−(1−Ethyl−3−methyl−1H−pyrazol−4−yl)acryloylchloride+SO2+HCl

Industrial Production Methods

In an industrial setting, the production of (E)-3-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)acryloyl chloride may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The use of automated systems for the addition of reagents and control of reaction parameters is common in large-scale production.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)acryloyl chloride undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The acryloyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

Addition Reactions: The double bond in the acryloyl group can participate in addition reactions with various reagents, such as hydrogen halides and halogens.

Polymerization: The compound can undergo polymerization reactions to form polyacryloyl derivatives.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with the acryloyl chloride group.

Catalysts: Lewis acids, such as aluminum chloride, can be used to catalyze certain reactions involving the compound.

Solvents: Anhydrous solvents, such as dichloromethane and tetrahydrofuran, are commonly used to prevent hydrolysis of the acryloyl chloride group.

Major Products

The major products formed from reactions involving (E)-3-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)acryloyl chloride include:

Amides: Formed by the reaction with amines.

Esters: Formed by the reaction with alcohols.

Thioesters: Formed by the reaction with thiols.

Scientific Research Applications

(E)-3-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)acryloyl chloride has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Employed in the modification of biomolecules, such as proteins and nucleic acids, for various studies.

Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as intermediates in the synthesis of active pharmaceutical ingredients.

Industry: Utilized in the production of specialty polymers and materials with specific properties.

Mechanism of Action

The mechanism of action of (E)-3-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)acryloyl chloride involves the reactivity of the acryloyl chloride group. This group can react with nucleophiles to form covalent bonds, leading to the modification of target molecules. The pyrazole ring may also interact with biological targets, such as enzymes and receptors, through non-covalent interactions, influencing their activity and function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a class of pyrazole-containing enoyl chlorides. Below is a detailed comparison with three analogous compounds, focusing on structural features, reactivity, and applications.

Table 1: Structural and Functional Comparison

| Compound Name | Molecular Weight (g/mol) | Melting Point (°C) | Solubility (Polar Solvents) | Key Reactivity | Applications |

|---|---|---|---|---|---|

| (2E)-3-(1-Ethyl-3-methylpyrazol-4-yl)prop-2-enoyl chloride | 226.69 | 78–82 (decomp.) | Moderate (DMF, THF) | High acylating efficiency, moisture-sensitive | Pharmaceutical intermediates |

| (2E)-3-(1-Phenylpyrazol-4-yl)prop-2-enoyl chloride | 244.70 | 95–98 | Low (CH₂Cl₂, toluene) | Slower acylation, stable to hydrolysis | Polymer additives |

| (2Z)-3-(3,5-Dimethylpyrazol-4-yl)prop-2-enoyl chloride | 210.67 | 68–70 | High (acetone, DMSO) | Isomer-specific reactivity, prone to dimerize | Catalysis research |

| (2E)-3-(1-H-pyrazol-4-yl)prop-2-enoyl chloride | 170.59 | 102–105 | Poor (ether, hexane) | Unstable at RT, requires inert conditions | Lab-scale synthesis |

Key Findings:

Reactivity : The ethyl-methyl substitution on the pyrazole ring in the target compound enhances its stability compared to unsubstituted analogs (e.g., 1-H-pyrazol-4-yl derivative), which degrade rapidly at room temperature .

Steric Effects : Bulky substituents (e.g., phenyl in the 1-position) reduce acylation rates due to steric hindrance, whereas smaller groups (methyl/ethyl) optimize reactivity for pharmaceutical applications.

Isomer Specificity : The E-configuration in the target compound ensures optimal alignment for nucleophilic attack, unlike the Z-isomer, which exhibits lower electrophilicity and dimerization tendencies.

Crystallography : Structural studies of such compounds often rely on SHELX-family software for refinement, ensuring accurate bond-length and angle measurements critical for understanding reactivity .

Research Implications

The unique combination of a pyrazole ring and an enoyl chloride group makes this compound a versatile intermediate. Its comparison with analogs highlights the role of substituents in tuning reactivity and stability. Future research could explore hybrid derivatives or computational modeling (using tools like SHELX-compatible pipelines) to predict novel applications in drug discovery .

Biological Activity

(2E)-3-(1-ethyl-3-methylpyrazol-4-yl)prop-2-enoyl chloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on available research findings, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure

The compound features a pyrazole ring, which is known for its biological activity, particularly in the context of anti-inflammatory and anti-cancer properties. The presence of the enoyl chloride functional group enhances its reactivity, making it a candidate for various biological evaluations.

Antiviral Activity

Recent studies have indicated that compounds similar to (2E)-3-(1-ethyl-3-methylpyrazol-4-yl)prop-2-enoyl chloride exhibit significant antiviral properties. For instance, related pyrazole derivatives have shown potent activity against HIV-1 with EC50 values ranging from 0.0038 to 0.4759 μmol/L. Notably, some derivatives achieved selectivity indices (SI) as high as 25,468, indicating low cytotoxicity alongside high antiviral efficacy .

| Compound | EC50 (μmol/L) | SI |

|---|---|---|

| I-11 | 0.0038 | 25,468 |

| I-12 | 0.0067 | High |

| I-19 | 0.0334 | Moderate |

The mechanism through which these compounds exert their antiviral effects often involves interference with viral replication processes. SAR studies suggest that modifications at specific positions on the pyrazole ring can significantly influence antiviral potency. For example, substituting aryl groups at the C5' position has been shown to enhance activity against wild-type HIV-1 strains .

Study on Pyrazole Derivatives

A comprehensive study evaluated a series of pyrazole derivatives for their anti-HIV activity. The results highlighted that certain structural modifications could lead to substantial improvements in both efficacy and selectivity against viral targets. The study underscored the importance of the side chain connected to the C2 position of the pyrimidine ring as a critical determinant for biological activity .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinities of (2E)-3-(1-ethyl-3-methylpyrazol-4-yl)prop-2-enoyl chloride and its analogs to various viral enzymes. These studies reveal that specific interactions at the active sites of viral enzymes are crucial for inhibiting viral replication .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing (2E)-3-(1-ethyl-3-methylpyrazol-4-yl)prop-2-enoyl chloride, and how can intermediates be characterized?

- Methodology : Acyl chloride derivatives are typically synthesized via reaction of carboxylic acids with chlorinating agents (e.g., thionyl chloride or oxalyl chloride). For example, methyl propanoate precursors can undergo hydrolysis to carboxylic acids, followed by chlorination. Intermediates should be characterized via -NMR, -NMR, and FT-IR to confirm functional groups. For pyrazole-containing intermediates, crystallographic validation (e.g., X-ray diffraction) ensures stereochemical fidelity, as demonstrated in pyrazole derivative studies .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

- Methodology :

- Structural Confirmation : X-ray crystallography is definitive for resolving stereochemistry, particularly the (2E)-configuration of the enoyl group, as seen in analogous enone systems .

- Purity Analysis : High-resolution mass spectrometry (HRMS) and HPLC with UV detection (λ = 210–280 nm) are standard. Monitor for byproducts like unreacted carboxylic acid or hydrolyzed derivatives.

- Spectroscopic Cross-Verification : -NMR should show characteristic deshielded α,β-unsaturated carbonyl protons (δ ~7.5–8.5 ppm), while IR confirms C=O stretching (~1750 cm) .

Q. How does the pyrazole substituent influence the compound’s reactivity in nucleophilic acyl substitution reactions?

- Methodology : The 1-ethyl-3-methylpyrazol-4-yl group is electron-donating, which may reduce electrophilicity at the carbonyl carbon. Compare reaction rates with control compounds lacking the pyrazole moiety. Kinetic studies under controlled conditions (e.g., THF, 0°C) with nucleophiles like amines or alcohols can quantify this effect. Monitor via -NMR if fluorinated nucleophiles are used .

Advanced Research Questions

Q. How can computational modeling optimize reaction conditions for synthesizing this compound?

- Methodology : Use density functional theory (DFT) to model transition states of chlorination reactions. Software like Gaussian or Discovery Studio can predict activation energies for different chlorinating agents (e.g., SOCl vs. PCl). Molecular dynamics simulations in solvents like DCM or toluene can identify optimal dielectric environments to minimize side reactions .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

- Case Study : If NMR data conflicts with crystallographic results (e.g., unexpected coupling constants), re-examine sample purity and solvent effects. For example, dynamic effects in solution (e.g., rotational barriers) may distort NMR readings, while X-ray data provides static solid-state conformation. Cross-validate with 2D NMR (COSY, NOESY) to resolve ambiguities .

Q. How can the stability of (2E)-3-(1-ethyl-3-methylpyrazol-4-yl)prop-2-enoyl chloride be enhanced for storage or further reactions?

- Methodology :

- Stabilization : Store under inert atmosphere (argon) at –20°C to prevent hydrolysis. Add stabilizers like molecular sieves to absorb moisture.

- Derivatization : Convert to more stable active esters (e.g., NHS esters) for long-term storage. Monitor degradation via TLC or -NMR if phosphorus-containing reagents are used .

Q. What are the challenges in scaling up the synthesis while maintaining stereochemical integrity?

- Methodology : Pilot-scale reactions require precise temperature control to avoid E/Z isomerization. Use flow chemistry for continuous processing, ensuring rapid mixing and heat dissipation. Monitor enantiopurity via chiral HPLC or polarimetry. For example, BBr-mediated deprotection steps (as in hydroxamic acid synthesis) must avoid prolonged exposure to moisture .

Key Research Gaps and Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.